Bekanamycin sulfate

概要

説明

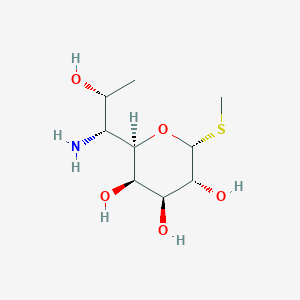

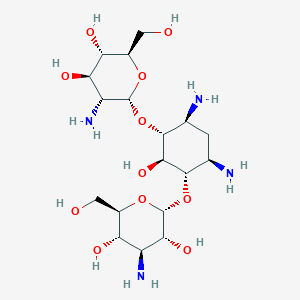

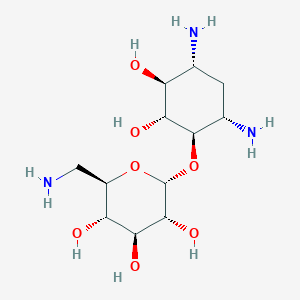

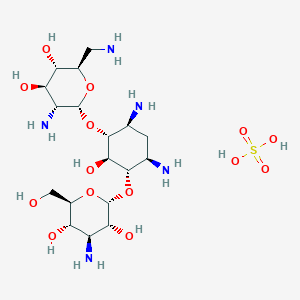

Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic . It is a congener of kanamycin and is given topically as the sulfate for the treatment of eye infections . It is reported to be more toxic than kanamycin A .

Synthesis Analysis

While specific synthesis details for Bekanamycin sulfate were not found, it is known that Amikacin, another aminoglycoside antibiotic, is synthesized by acylation of the amino group of kanamycin A .Molecular Structure Analysis

Bekanamycin sulfate has the molecular formula C18H37N5O10 . Its molecular weight is 483.51 (free base basis) . The structure of Bekanamycin sulfate includes two amino sugars glycosidically linked to deoxystreptamine .科学的研究の応用

Neuromuscular Junction Effects

Bekanamycin has been studied for its presynaptic effects at the frog neuromuscular junction. It reduces the quantal content of end-plate potentials, suggesting an interference with calcium in the excitation-secretion coupling process. This interaction is thought to be a key factor in neuromuscular blockage (Uchiyama, Molgó, & Lemeignan, 1981).

Antibacterial Activity

Bekanamycin, an aminoglycoside antibiotic, shows antibacterial activity by irreversibly binding to the bacterial 30S ribosomal subunit. This binding disrupts translational initiation complexes and mRNA reading, inhibiting protein synthesis and resulting in a bactericidal effect (Definitions, 2020).

Cardiac Pacemaker Cells Impact

Research on frog cardiac pacemaker cells indicates that bekanamycin induces a concentration-dependent decrease in action potential, affecting the beat rate and electrical activity. This suggests its influence on calcium currents involved in pacemaker cell function (Morales, Castrillón, & Hernández, 1993).

Terahertz Spectroscopy in Detection

An innovative application involves using terahertz spectroscopy with metasurfaces for detecting trace amounts of bekanamycin sulfate. This method demonstrates a significant sensitivity enhancement, offering potential in biological and chemical sensing (Xie et al., 2015).

Neuromuscular Blocking Activity

Studies on rat sciatic nerve-gastrocnemius muscle preparation show that bekanamycin exhibits neuromuscular blocking activity. This effect can be reversed by calcium chloride, highlighting its potential in neuromuscular research (Renna, Siro-Brigiani, Cagiano, & Cuomo, 1983).

作用機序

Target of Action

Bekanamycin sulfate, also known as Kanamycin B sulfate, primarily targets the bacterial 30S ribosomal subunit . This subunit is a crucial component of the protein synthesis machinery in bacteria, playing a vital role in the decoding process during translation .

Mode of Action

Bekanamycin sulfate interacts with its targets by binding irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . The binding of Bekanamycin sulfate to the 30S ribosomal subunit inhibits translocation and causes miscoding , leaving the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

Instead, the synthesis of Kanamycin A from Kanamycin B is catalyzed by the enzymes KanJ and KanK in Streptomyces kanamyceticus . This discovery has allowed for the modulation of Kanamycin B and Kanamycin A biosynthesis via metabolic engineering .

Result of Action

The result of Bekanamycin sulfate’s action is the inhibition of protein synthesis in bacteria, leading to their inability to grow and reproduce . This bactericidal effect makes Bekanamycin sulfate effective in treating various infections caused by susceptible bacteria .

Action Environment

The action, efficacy, and stability of Bekanamycin sulfate can be influenced by various environmental factors. For instance, the presence of other antibiotics can have synergistic or antagonistic effects . Additionally, the pH and ion concentration of the environment can affect the stability and activity of the antibiotic . .

Safety and Hazards

Bekanamycin sulfate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPKDKJVZOVCO-KELBJJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N5O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4696-76-8 (Parent) | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048739 | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bekanamycin sulfate | |

CAS RN |

29701-07-3 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29701-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bekanamycin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029701073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bekanamycin sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bekanamycin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEKANAMYCIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB71EA86HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bekanamycin Sulfate exert its antibacterial effect?

A: Bekanamycin Sulfate, an aminoglycoside antibiotic, primarily targets bacterial protein synthesis. [] While the exact mechanism is complex, it is known to bind to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)